

Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate chemical properties

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Compound of Interest

Compound Name: *Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate*

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Technical Guide: Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate**. This compound is a saturated seven-membered heterocyclic scaffold incorporating an exocyclic methylene group, a feature of interest in medicinal chemistry for its potential to modulate biological activity and pharmacokinetic properties. Due to the limited availability of direct experimental data for this specific molecule, this guide combines information on its likely precursor, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, with established synthetic methodologies and spectroscopic data from structurally related compounds to present a thorough and predictive analysis.

Chemical Properties

While specific experimental data for **tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate** is not extensively reported in the public domain, its chemical properties can be reliably predicted based on its structure and data from analogous compounds.

Property	Value	Source/Basis
CAS Number	748805-96-1	Commercial Suppliers
Molecular Formula	C ₁₁ H ₁₉ NO ₃	Calculated
Molecular Weight	213.27 g/mol	Calculated
Appearance	Predicted to be a colorless to pale yellow oil or low-melting solid	Analogy to similar N-Boc protected heterocycles
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH) and insoluble in water	General properties of N-Boc protected amines
Boiling Point	Not determined	-
Melting Point	Not determined	-
Storage	Recommended storage at 2-8°C under an inert atmosphere to prevent polymerization/oxidation of the methylene group	General handling procedures for reactive alkenes

Predicted Spectroscopic Data

The following are predicted ¹H and ¹³C NMR chemical shifts for **tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate**. These predictions are based on the analysis of structurally similar N-Boc protected 1,4-oxazepanes and general principles of NMR spectroscopy.

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

- ~5.0-5.2 (2H, s): Methylene protons (=CH₂)
- ~4.2-4.4 (2H, m): Methylene protons adjacent to the nitrogen of the Boc group (C5-H)
- ~3.6-3.8 (2H, t): Methylene protons adjacent to the ring oxygen (C3-H)

- ~3.4-3.6 (2H, t): Methylene protons adjacent to the ring nitrogen (C2-H)
- ~2.4-2.6 (2H, m): Methylene protons adjacent to the exocyclic double bond (C7-H)
- 1.48 (9H, s): tert-Butyl protons of the Boc group

Predicted ^{13}C NMR (100 MHz, CDCl_3) δ (ppm):

- ~155.0: Carbonyl carbon of the Boc group
- ~140.0: Quaternary carbon of the exocyclic double bond (C6)
- ~115.0: Methylene carbon of the exocyclic double bond ($=\text{CH}_2$)
- ~80.0: Quaternary carbon of the tert-butyl group
- ~70.0: Methylene carbon adjacent to the ring oxygen (C3)
- ~50.0: Methylene carbon adjacent to the ring nitrogen (C5)
- ~48.0: Methylene carbon adjacent to the ring nitrogen (C2)
- ~35.0: Methylene carbon adjacent to the exocyclic double bond (C7)
- 28.5: Methyl carbons of the tert-butyl group

Synthesis and Experimental Protocols

The most plausible synthetic route to **tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate** involves the olefination of the corresponding ketone, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate. The Wittig reaction is a well-established and reliable method for this transformation.^{[1][2]}

Synthesis of the Precursor: **Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate**

A reported synthesis of this precursor involves the oxidation of the corresponding alcohol.^[3]

Experimental Protocol:

- Dissolution: Dissolve tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
- Oxidation: Add an oxidizing agent, for example, Dess-Martin periodinane, to the solution at 0°C.
- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
- Extraction: Extract the aqueous layer with ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate.

Wittig Olefination to Yield Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate

This protocol is a general procedure for the Wittig reaction to install an exocyclic methylene group.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Materials:

- Methyltriphenylphosphonium bromide
- Strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide)
- Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether

Experimental Protocol:

• Ylide Formation:

- In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.
- Cool the suspension to 0°C in an ice bath.
- Slowly add a solution of a strong base (e.g., n-BuLi in hexanes) dropwise to the suspension.
- Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the yellow to orange colored ylide indicates a successful reaction.

• Olefination Reaction:

- Cool the ylide solution back to 0°C.
- Dissolve tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Monitor the reaction progress by TLC.

• Work-up and Purification:

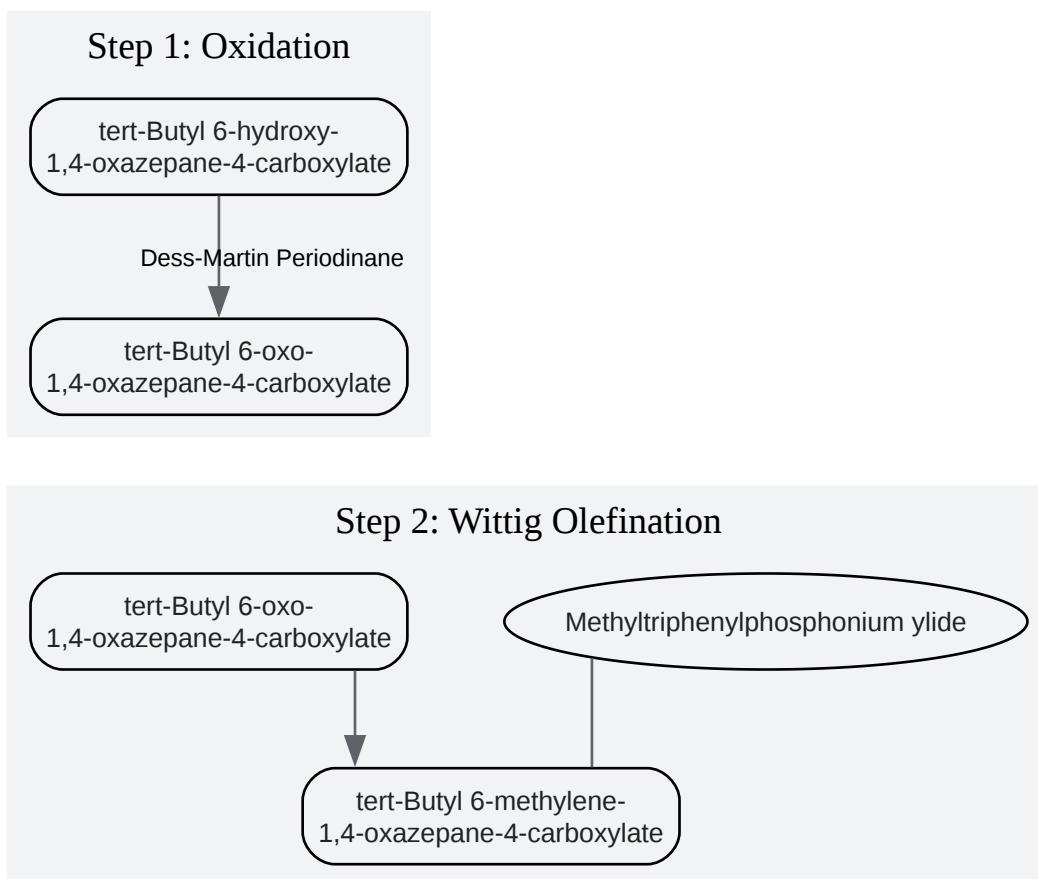
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether or ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product will contain triphenylphosphine oxide as a major byproduct. This can often be partially removed by precipitation from a nonpolar solvent like hexanes or by

column chromatography on silica gel.

Logical Relationships and Workflows

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of the target compound.



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Caption: Proposed synthetic workflow for **tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate**.

Potential Applications in Drug Discovery

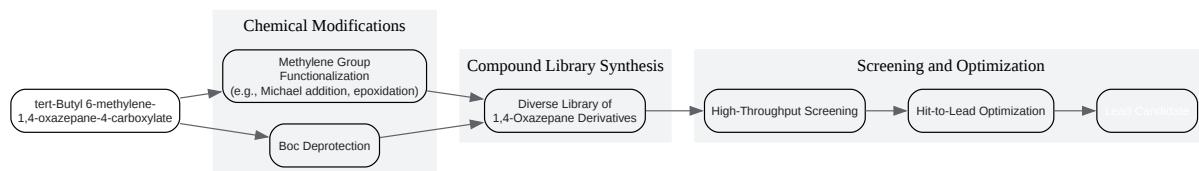
While no specific biological activities have been reported for **tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate**, heterocyclic scaffolds are of paramount importance in medicinal chemistry.[5][6] The introduction of an exocyclic methylene group can influence a molecule's

conformation, lipophilicity, and metabolic stability, and can also serve as a handle for further functionalization.

This compound can be considered a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The 1,4-oxazepane core is a bioisostere of other important heterocycles like piperazines and morpholines, which are prevalent in marketed drugs.

Role as a Scaffold in Drug Discovery

The diagram below illustrates the potential utility of **tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate** as a starting material in a drug discovery program.



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Caption: Role of the title compound as a building block in drug discovery.

Conclusion

Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate is a heterocyclic compound with potential as a versatile building block in medicinal chemistry and drug discovery. While direct experimental data is scarce, this guide provides a robust framework for its synthesis and an informed prediction of its chemical properties based on established chemical principles and data from related structures. Further research into the synthesis and biological evaluation of derivatives of this scaffold is warranted to explore its full potential in the development of novel therapeutics.

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